REACTION_CXSMILES
|
[CH3:1][N:2]1[C:7](=[O:8])O[N:5]([C:9]2[CH:14]=[CH:13]C(Cl)=C(Cl)C=2)[C:3]1=[O:4].CC([C:21]1OC(=O)N(C2C=C(OCC#N)C(Cl)=CC=2Cl)[N:22]=1)(C)C.[CH3:39]C(OC1C=C(N2N=C(C(C)(C)C)OC2=O)C(Cl)=CC=1Cl)C>>[CH3:39][CH:14]([CH2:9][NH:5][C:3]([N:2]1[C:7](=[O:8])[NH:22][CH2:21][CH2:1]1)=[O:4])[CH3:13]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(=O)N(OC1=O)C2=CC(=C(C=C2)Cl)Cl
|
Name
|
oxadiargyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C)C1=NN(C(=O)O1)C=2C=C(C(=CC2Cl)Cl)OCC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)OC=1C=C(C(=CC1Cl)Cl)N2C(=O)OC(=N2)C(C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CC(C)CNC(=O)N1CCNC1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |